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molecular formula C8H12N4 B151936 2-(1-Piperazinyl)pyrimidine CAS No. 125523-53-7

2-(1-Piperazinyl)pyrimidine

Cat. No. B151936
M. Wt: 164.21 g/mol
InChI Key: MRBFGEHILMYPTF-UHFFFAOYSA-N
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Patent
US04668687

Procedure details

To a stirred, warm (approximately 50°) solution of anhydrous piperazine (100 g, 1.16 mole) and sodium carbonate (58 g, 0.47 mole) in 465 mL water was added 2-chloropyrimidine (53 g, 0.46 mole) in portions over about 1 hour. External cooling was required to maintain the temperature in the 50°-65° range. After the addition, the stirred reaction mixture was kept in the temperature range of 50°-65° for one hour and then allowed to slowly cool to 35° over a 2 hour period. The mixture was filtered, removing 1,4-dipyrimidinylpiperazine, and the filtrate was extracted with 350 mL portions of chloroform. The chloroform extracts were dried (MgSO4) and concentrated to 62 g (82%) of an oily solid which can be purified by distillation (b.p. 118°-120°/2 Torr.) or converted to a salt form.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step One
Name
Quantity
465 mL
Type
solvent
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.C(=O)([O-])[O-].[Na+].[Na+].Cl[C:14]1[N:19]=[CH:18][CH:17]=[CH:16][N:15]=1>O>[N:15]1[CH:16]=[CH:17][CH:18]=[N:19][C:14]=1[N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
58 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
465 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
53 g
Type
reactant
Smiles
ClC1=NC=CC=N1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
External cooling
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature in the 50°-65° range
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to slowly cool to 35° over a 2 hour period
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
removing 1,4-dipyrimidinylpiperazine
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with 350 mL portions of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 62 g (82%) of an oily solid which
DISTILLATION
Type
DISTILLATION
Details
can be purified by distillation (b.p. 118°-120°/2 Torr.)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N1=C(N=CC=C1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04668687

Procedure details

To a stirred, warm (approximately 50°) solution of anhydrous piperazine (100 g, 1.16 mole) and sodium carbonate (58 g, 0.47 mole) in 465 mL water was added 2-chloropyrimidine (53 g, 0.46 mole) in portions over about 1 hour. External cooling was required to maintain the temperature in the 50°-65° range. After the addition, the stirred reaction mixture was kept in the temperature range of 50°-65° for one hour and then allowed to slowly cool to 35° over a 2 hour period. The mixture was filtered, removing 1,4-dipyrimidinylpiperazine, and the filtrate was extracted with 350 mL portions of chloroform. The chloroform extracts were dried (MgSO4) and concentrated to 62 g (82%) of an oily solid which can be purified by distillation (b.p. 118°-120°/2 Torr.) or converted to a salt form.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step One
Name
Quantity
465 mL
Type
solvent
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.C(=O)([O-])[O-].[Na+].[Na+].Cl[C:14]1[N:19]=[CH:18][CH:17]=[CH:16][N:15]=1>O>[N:15]1[CH:16]=[CH:17][CH:18]=[N:19][C:14]=1[N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
58 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
465 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
53 g
Type
reactant
Smiles
ClC1=NC=CC=N1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
External cooling
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature in the 50°-65° range
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to slowly cool to 35° over a 2 hour period
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
removing 1,4-dipyrimidinylpiperazine
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with 350 mL portions of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 62 g (82%) of an oily solid which
DISTILLATION
Type
DISTILLATION
Details
can be purified by distillation (b.p. 118°-120°/2 Torr.)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N1=C(N=CC=C1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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